N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a 4-bromophenyl group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the 4-bromophenyl group, and the final coupling with the 4-methoxybenzamide moiety. Common reagents used in these steps include bromine, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Its biological activity could make it useful in studying cellular processes or as a lead compound in drug discovery.
Medicine: It may have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and compounds with 4-bromophenyl groups. Examples include:
- 2-(4-bromophenyl)-1,3-benzothiazole
- 4-bromo-N-(1,3-benzothiazol-2-yl)benzamide
Uniqueness
What sets N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide apart is its unique combination of functional groups, which can confer distinct reactivity and biological activity
Properties
Molecular Formula |
C25H22BrN3O3S2 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
N-[2-[1-(4-bromoanilino)-1-oxobutan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H22BrN3O3S2/c1-3-21(24(31)27-17-8-6-16(26)7-9-17)33-25-29-20-13-10-18(14-22(20)34-25)28-23(30)15-4-11-19(32-2)12-5-15/h4-14,21H,3H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
YXZJCQCBVQJWBI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.